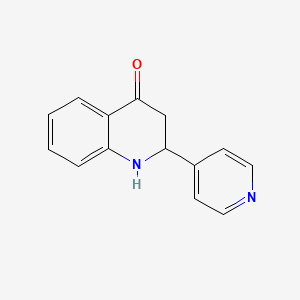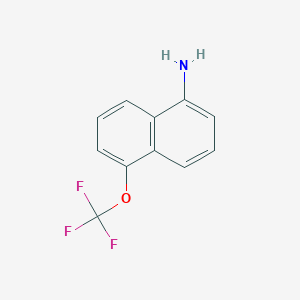
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features both a pyridine ring and a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one typically involves the condensation of 2-methylquinolines with 4-pyridinecarboxaldehyde in the presence of acetic acid anhydride . This reaction yields the desired compound along with its methyl and benzyl derivatives. The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can exhibit different biological and chemical properties.
科学的研究の応用
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-fibrotic agent. It has shown promise in inhibiting collagen production and hydroxyproline content in cell culture studies.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s luminescent properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one in biological systems involves its interaction with molecular targets such as collagen prolyl 4-hydroxylases . By inhibiting these enzymes, the compound can reduce collagen synthesis, which is beneficial in treating fibrotic diseases. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its biological effects.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic and anti-tumor activities.
2-[2-(Pyridin-4-yl)vinyl]quinoline: Exhibits luminescent properties and is used in material science.
Uniqueness
2-(Pyridin-4-yl)-2,3-dihydroquinolin-4(1H)-one is unique due to its dual presence of pyridine and quinoline rings, which confer distinct chemical reactivity and biological activity. Its potential as an anti-fibrotic agent and its luminescent properties make it a versatile compound in both medicinal and material science research.
特性
分子式 |
C14H12N2O |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
2-pyridin-4-yl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C14H12N2O/c17-14-9-13(10-5-7-15-8-6-10)16-12-4-2-1-3-11(12)14/h1-8,13,16H,9H2 |
InChIキー |
MFUZEVGFXWXTGL-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)
![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)


![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)


![Ethyl 2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11882847.png)
